molecular formula C37H26N2O4 B13136306 4,4'-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid CAS No. 573685-54-8

4,4'-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid

Cat. No.: B13136306
CAS No.: 573685-54-8
M. Wt: 562.6 g/mol
InChI Key: HHAXLPGDWRORNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with diphenylamino and dibenzoic acid groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The pyridine core is synthesized through a condensation reaction involving appropriate precursors.

    Substitution with Diphenylamino Group: The diphenylamino group is introduced via a nucleophilic substitution reaction.

    Attachment of Dibenzoic Acid Groups: The final step involves the esterification or amidation reaction to attach the dibenzoic acid groups to the pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in photodynamic therapy.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino and pyridine groups can interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dibenzoic acid
  • 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dianiline
  • 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dibenzamide

Uniqueness

4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

573685-54-8

Molecular Formula

C37H26N2O4

Molecular Weight

562.6 g/mol

IUPAC Name

4-[6-(4-carboxyphenyl)-4-[4-(N-phenylanilino)phenyl]pyridin-2-yl]benzoic acid

InChI

InChI=1S/C37H26N2O4/c40-36(41)28-15-11-26(12-16-28)34-23-30(24-35(38-34)27-13-17-29(18-14-27)37(42)43)25-19-21-33(22-20-25)39(31-7-3-1-4-8-31)32-9-5-2-6-10-32/h1-24H,(H,40,41)(H,42,43)

InChI Key

HHAXLPGDWRORNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.